Prazepam-D5

Overview

Description

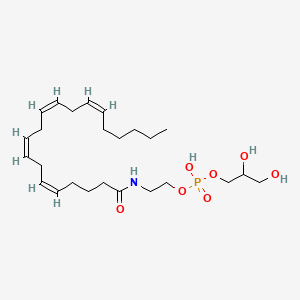

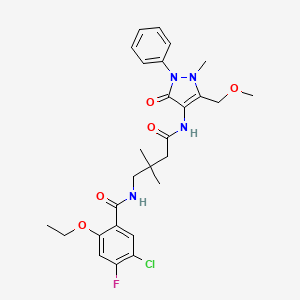

Prazepam-D5 is a deuterated derivative of prazepam , which belongs to the class of benzodiazepines . Benzodiazepines are commonly prescribed for their sedative, anxiolytic, and anticonvulsant properties. Prazepam-D5 is used primarily as an internal standard in analytical methods for quantifying benzodiazepines and related compounds in biological samples .

Synthesis Analysis

The synthesis of Prazepam-D5 involves the incorporation of five deuterium atoms into the prazepam molecule. Deuterium substitution is achieved through specific chemical reactions, resulting in the labeled compound. The deuterated form serves as an ideal internal standard for accurate quantification in mass spectrometry-based assays .

Molecular Structure Analysis

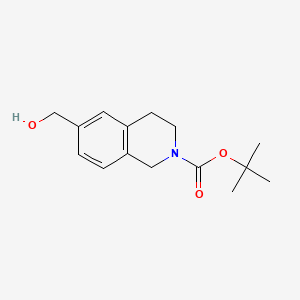

Prazepam-D5 shares a similar molecular structure with prazepam, differing only in the presence of deuterium atoms. Its chemical formula is C_19H_13ClN_2D_5O . The deuterium labeling enhances its stability and ensures consistent response during analytical measurements .

Chemical Reactions Analysis

Prazepam-D5 does not exhibit unique chemical reactivity beyond that of prazepam. It participates in the same reactions characteristic of benzodiazepines, including metabolism , oxidation , and conjugation . These reactions influence its pharmacokinetics and elimination from the body .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anxiety Treatment : Prazepam has been found effective in treating anxiety. Studies have shown that daily doses up to 80 mg can significantly reduce anxiety symptoms. For instance, a study by Rickels et al. (1977) demonstrated that prazepam is more effective than placebo and equally effective as chlordiazepoxide in treating anxious outpatients (Rickels et al., 1977).

Spasticity Treatment : Prazepam has shown efficacy in treating spasticity. Levine et al. (1969) reported that it can be a fairly effective muscle relaxant when given to patients with neurological conditions causing spasticity (Levine et al., 1969).

Carcinogenicity Studies : Research has investigated the carcinogenic potential of prazepam. A study by de la Iglesia et al. (1981) showed that prazepam did not increase tumor rates or change average latency in rats and mice, indicating no positive tumorigenic potential (de la Iglesia et al., 1981).

Metabolism in Humans : DiCarlo et al. (1971) investigated the biotransformation of prazepam in humans, finding that unconjugated drug metabolites were predominant in the systemic circulation over a 48-hour study period (DiCarlo et al., 1971).

Pharmacokinetics : Studies have also looked into the pharmacokinetics of prazepam. Dios-Viéitez et al. (1991) conducted pharmacokinetic analysis of Prazepam and 14C-Prazepam in rats, providing insights into its behavior in the body (Dios-Viéitez et al., 1991).

Clinical Activity Duration : Ansseau et al. (1984) explored the duration of clinical activity of prazepam, revealing that plasma pharmacokinetics alone may not predict the duration of its anxiolytic activity (Ansseau et al., 1984).

Mechanism of Action

Target of Action

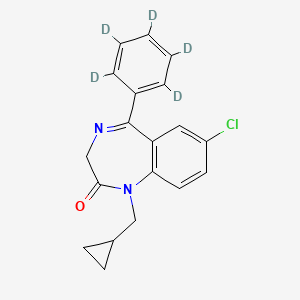

Prazepam-D5, like its parent compound Prazepam, primarily targets the GABA (A) Receptor in the human body . This receptor is a major inhibitory neurotransmitter in the brain, playing a crucial role in reducing neuronal excitability and inducing sedation .

Mode of Action

Prazepam-D5 acts as a positive allosteric modulator of the GABA (A) Receptor . It is believed to stimulate GABA receptors in the ascending reticular activating system . Since GABA is inhibitory, receptor stimulation increases inhibition and blocks both cortical and limbic arousal following stimulation of the brain stem reticular formation .

Biochemical Pathways

The primary biochemical pathway affected by Prazepam-D5 is the GABAergic system . By enhancing the function of GABA, Prazepam-D5 increases the inhibitory effects of this neurotransmitter, leading to decreased neuronal excitability . This results in the drug’s anxiolytic, anticonvulsant, sedative, and muscle relaxant properties .

Pharmacokinetics

Prazepam-D5, like Prazepam, is metabolized in the liver . The elimination half-life of Prazepam is quite long, ranging from 36 to 200 hours . This means that the drug and its effects can persist in the body for a significant amount of time. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Prazepam-D5 might differ slightly due to the presence of deuterium atoms, but this would require further study for confirmation.

Result of Action

The molecular and cellular effects of Prazepam-D5’s action are primarily related to its enhancement of GABA function. This leads to a decrease in neuronal excitability, which can result in anxiolysis (reduction of anxiety), anticonvulsant effects, sedation, and muscle relaxation .

Action Environment

The action, efficacy, and stability of Prazepam-D5 can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s liver function . Additionally, factors such as age, gender, and overall health status can also influence how the drug is processed in the body . .

Future Directions

properties

IUPAC Name |

7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQCHHACWWAQLJ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016423 | |

| Record name | Prazepam-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prazepam-D5 | |

CAS RN |

152477-89-9 | |

| Record name | Prazepam-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)